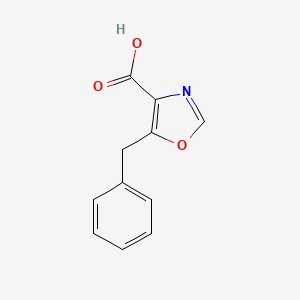

5-Benzyl-4-oxazolecarboxylic acid

Description

BenchChem offers high-quality 5-Benzyl-4-oxazolecarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Benzyl-4-oxazolecarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C11H9NO3 |

|---|---|

Molecular Weight |

203.19 g/mol |

IUPAC Name |

5-benzyl-1,3-oxazole-4-carboxylic acid |

InChI |

InChI=1S/C11H9NO3/c13-11(14)10-9(15-7-12-10)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,13,14) |

InChI Key |

KNXKLFHJIFGYMG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC2=C(N=CO2)C(=O)O |

Origin of Product |

United States |

Reactivity and Organic Transformations of 5 Benzyl 4 Oxazolecarboxylic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid functional group is a primary site for a variety of synthetic modifications, including esterification, amidation, reduction, and decarboxylation.

Esterification Reactions with Various Alcohols

The conversion of 5-benzyl-4-oxazolecarboxylic acid into its corresponding esters is a fundamental transformation, typically achieved through acid-catalyzed esterification, also known as Fischer esterification. This reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or tosic acid (TsOH). The reaction is an equilibrium process, and often the alcohol is used as the solvent to drive the reaction towards the ester product. jlu.edu.cnnumberanalytics.com The general mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol. jlu.edu.cn Subsequent dehydration yields the ester and water. jlu.edu.cn

The synthesis of various esters can also be achieved using alternative methods, such as reacting the carboxylic acid with dialkyl dicarbonates in the presence of a Lewis acid like magnesium chloride. acs.org For the synthesis of benzyl (B1604629) esters specifically, reacting benzyl chloride with the carboxylic acid in the presence of a quaternary ammonium (B1175870) carboxylate catalyst is another effective method. pharmaguideline.comresearchgate.net Microwave irradiation has also been shown to accelerate the esterification of dicarboxylic acids with benzyl alcohol, suggesting a potential application for similar oxazole-based compounds. nih.gov

Table 1: Examples of Esterification Reactions

| Alcohol (R'-OH) | Reagent/Catalyst | Product |

|---|---|---|

| Methanol | H₂SO₄, heat | Methyl 5-benzyl-4-oxazolecarboxylate |

| Ethanol | H₂SO₄, heat | Ethyl 5-benzyl-4-oxazolecarboxylate |

| Benzyl Alcohol | H₂SO₄, heat | Benzyl 5-benzyl-4-oxazolecarboxylate |

| Isopropanol | H₂SO₄, heat | Isopropyl 5-benzyl-4-oxazolecarboxylate |

Amidation Reactions and Peptide Coupling Strategies

The carboxylic acid group of 5-benzyl-4-oxazolecarboxylic acid can be readily converted into a wide range of amides. This transformation is crucial, especially in medicinal chemistry, as the amide bond is a cornerstone of peptide and protein structures. Direct amidation can be achieved by activating the carboxylic acid. Common methods involve converting the carboxylic acid to a more reactive species like an acyl chloride (using thionyl chloride, SOCl₂) or a mixed anhydride. nih.govchemicalbook.com

In the context of peptide synthesis, specialized coupling reagents are employed to facilitate the formation of the amide (peptide) bond under mild conditions, minimizing side reactions and preserving the stereochemical integrity of chiral centers. wikipedia.org These reagents activate the carboxylic acid in situ, making it susceptible to nucleophilic attack by the amino group of an amino acid or peptide.

Prominent classes of coupling reagents include:

Carbodiimides : Such as dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress racemization.

Onium Salts :

Phosphonium salts : (e.g., BOP, PyBOP, PyAOP) are highly efficient reagents.

Aminium/Uronium salts : (e.g., HBTU, HATU, HCTU) are also widely used for their high reactivity and the clean reactions they afford. HATU, in particular, is noted for its speed and ability to reduce epimerization.

The choice of coupling reagent and conditions allows for the synthesis of simple amides as well as complex dipeptides and larger peptide fragments incorporating the 5-benzyl-4-oxazolecarboxylic acid scaffold.

Table 2: Common Peptide Coupling Reagents

| Reagent Class | Examples | Notes |

|---|---|---|

| Carbodiimides | DCC, DIC | Often used with additives like HOBt to prevent racemization. |

| Phosphonium Salts | BOP, PyBOP, PyAOP | Highly effective, especially for hindered couplings. |

| Aminium/Uronium Salts | HBTU, HATU, HCTU | Fast reactions, less epimerization; HATU is particularly efficient. |

Reduction and Decarboxylation Pathways of Oxazole (B20620) Carboxylic Acids

The reduction of the carboxylic acid moiety in 5-benzyl-4-oxazolecarboxylic acid to a primary alcohol (5-benzyl-4-(hydroxymethyl)oxazole) can be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This is a standard transformation for carboxylic acids.

Decarboxylation, the removal of the carboxyl group, is a more complex issue for this specific molecule. Studies on related oxazole systems, particularly 5-hydroxyoxazole-4-carboxylic acid derivatives, have shown that they are unstable and prone to hydrolytic ring-opening and decarboxylation. While 5-benzyl-4-oxazolecarboxylic acid does not possess the activating 5-hydroxy group, the stability of the oxazole-4-carboxylic acid system can be sensitive. For instance, attempts to deprotect a related 5-hydroxyoxazole-4-carboxylic acid led to decarboxylation to form an azlactone. This suggests that under certain conditions, particularly those involving heat or harsh reagents, decarboxylation of 5-benzyl-4-oxazolecarboxylic acid could be a competing reaction pathway.

Transformations of the Benzyl Substituent

The benzyl group offers another reactive handle within the molecule, allowing for functionalization of the aromatic ring or reactions at the methylene (B1212753) bridge.

Aromatic Ring Functionalization via Electrophilic Substitution

The phenyl ring of the benzyl substituent can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation. The directing influence of the substituent already on the ring—in this case, the "-CH₂-(4-carboxy-oxazol-5-yl)" group—is critical. The oxazole ring itself is considered an electron-withdrawing, weakly basic heterocycle. When attached to an aromatic ring, such groups typically act as deactivating, meta-directors. Therefore, electrophilic attack on the benzyl group's phenyl ring is expected to be directed to the ortho and para positions, as the activating, electron-donating effect of the methylene group (-CH₂-) dominates the directing effects. The entire oxazole-methylene substituent is an alkyl group derivative, which are classical ortho-, para-directors.

Reactions at the Benzylic Methylene Carbon

The hydrogen atoms on the methylene carbon adjacent to the phenyl ring (the benzylic position) are particularly reactive due to the ability of the benzene (B151609) ring to stabilize the intermediate benzylic radical or carbocation through resonance.

Two key reactions at this position are:

Benzylic Bromination : Treatment with N-bromosuccinimide (NBS) in the presence of a radical initiator (like peroxide) and light or heat leads to the selective bromination of the benzylic position. This reaction proceeds via a resonance-stabilized benzylic radical intermediate.

Benzylic Oxidation : Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) in acidic conditions can oxidize the benzylic carbon. If there is at least one benzylic hydrogen, the entire alkyl side chain is typically cleaved and oxidized to a carboxylic acid. Applying this to 5-benzyl-4-oxazolecarboxylic acid would result in the formation of 5-(carboxy)-4-oxazolecarboxylic acid, effectively converting the benzyl group into a second carboxyl group.

Table 3: Reactions at the Benzylic Position

| Reaction | Reagents | Product |

|---|---|---|

| Radical Bromination | N-Bromosuccinimide (NBS), peroxide, heat/light | 5-(α-bromobenzyl)-4-oxazolecarboxylic acid |

| Oxidation | KMnO₄, H₃O⁺, heat | 5-(carboxy)-4-oxazolecarboxylic acid |

Reactivity of the Oxazole Core

The oxazole ring is an electron-deficient heterocycle, which significantly influences its reactivity towards various chemical transformations.

Electrophilic and Nucleophilic Substitutions on the Heterocycle

The oxazole ring's aromaticity is less pronounced than that of analogues like thiazole (B1198619) or imidazole, rendering it susceptible to specific substitution patterns. wikipedia.orgclockss.org

Electrophilic Substitution: Electrophilic attack on an unsubstituted oxazole ring is generally difficult unless an electron-releasing group is present. pharmaguideline.com When such activating groups are present, electrophilic substitution preferentially occurs at the C5 position, followed by C4. wikipedia.orgpharmaguideline.combrainly.in In the case of 5-benzyl-4-oxazolecarboxylic acid, the C5 position is already occupied by the benzyl group. The carboxylic acid at C4 is an electron-withdrawing group, which further deactivates the ring towards electrophilic attack. Therefore, direct electrophilic substitution on the oxazole core of this specific molecule is challenging.

Nucleophilic Substitution: Nucleophilic aromatic substitution is rare on the oxazole ring itself and typically requires a good leaving group, most commonly at the C2 position. wikipedia.orgtandfonline.com The C2 position is the most electron-deficient and thus the most susceptible to nucleophilic attack. pharmaguideline.combrainly.in However, such attacks often lead to ring cleavage rather than simple substitution. pharmaguideline.com For 5-benzyl-4-oxazolecarboxylic acid, which is unsubstituted at C2, direct nucleophilic substitution on the ring is unlikely. Deprotonation at the C2 position can occur in the presence of a strong base, which may be followed by ring-opening to an isonitrile. wikipedia.orgcutm.ac.in

| Reaction Type | Preferred Position | Influencing Factors for 5-Benzyl-4-oxazolecarboxylic Acid |

| Electrophilic Substitution | C5 > C4 > C2 pharmaguideline.com | C5 is blocked by the benzyl group. The C4-carboxylic acid is deactivating. |

| Nucleophilic Substitution | C2 wikipedia.orgtandfonline.com | C2 is unsubstituted, but the ring is prone to cleavage upon nucleophilic attack. pharmaguideline.com |

Ring-Opening and Rearrangement Reactions of Oxazoles

The oxazole ring can undergo cleavage or rearrangement under various conditions. Nucleophilic attack, as mentioned, can lead to ring-opening. pharmaguideline.com For instance, treatment with ammonia (B1221849) or formamide (B127407) can transform oxazoles into imidazoles via a ring-cleavage and recyclization pathway. pharmaguideline.comtandfonline.com

Oxidation with agents like potassium permanganate or chromic acid can also lead to the opening of the oxazole ring. pharmaguideline.com A notable rearrangement is the Cornforth rearrangement, which involves the thermal rearrangement of 4-acyloxazoles where the acyl group and the C5 substituent exchange positions. wikipedia.org More recently, novel skeletal rearrangements of oxazoles to form seven-membered azepines or five-membered pyrroles through dynamic electrocyclization processes have been reported, highlighting the ring's versatility. nih.gov

Cycloaddition Reactions Involving the Oxazole System

Oxazoles can participate as dienes in Diels-Alder reactions, a powerful tool for constructing new ring systems, particularly pyridines and furans. wikipedia.orgnumberanalytics.comresearchgate.net The oxazole acts as an azadiene, reacting with dienophiles like alkenes or alkynes. pharmaguideline.com The initial [4+2] cycloaddition forms a bicyclic adduct which is often unstable and rearranges to the final product. wikipedia.orgresearchgate.net

The reactivity of the oxazole in these cycloadditions is enhanced by electron-donating substituents on the ring. pharmaguideline.com Conversely, the reaction can be facilitated with electron-deficient oxazoles by activating the nitrogen atom with a Brønsted or Lewis acid. scilit.comnih.govacs.orgacs.org For 5-benzyl-4-oxazolecarboxylic acid, the electron-withdrawing nature of the carboxyl group at C4 might necessitate such activation for efficient participation in Diels-Alder reactions. The reaction of oxazoles with alkenes typically leads to substituted pyridines after the elimination of water from the intermediate adduct, a pathway famously used in the synthesis of Vitamin B6. wikipedia.orgresearchgate.net

Application of 5-Benzyl-4-oxazolecarboxylic Acid in Multi-component Reactions

While specific examples involving 5-benzyl-4-oxazolecarboxylic acid in multi-component reactions (MCRs) are not extensively documented, the constituent functional groups lend themselves to such transformations. The carboxylic acid moiety can be a key component in MCRs like the Ugi or Passerini reactions, although this would consume the acid functionality. More relevant to the intact structure, halogenated precursors to this molecule could be synthesized and then elaborated using MCRs. For instance, a 3,5-disubstituted isoxazole (B147169), which can be accessed via a two-step, three-component coupling, can be a precursor to highly functionalized pyridines. nih.gov The oxazole core itself can be constructed via multi-component strategies, such as the electrochemical phosphine-mediated deoxygenative [3+2] cycloaddition of carboxylic acids and isocyanides. rsc.org

Radical and Photoredox-Catalyzed Transformations Involving Carboxylic Acids and Benzyl Moieties

Modern synthetic methods have unlocked new reactivity patterns for carboxylic acids and benzyl groups through radical chemistry, particularly with the advent of photoredox catalysis.

The carboxylic acid group, traditionally seen as robust, can be converted into a radical source. Visible-light photoredox catalysis can achieve the decarboxylation of aryl carboxylic acids to generate aryl radicals under mild conditions. nih.govresearchgate.netresearchgate.net This process often involves the in-situ formation of a more easily reducible species, like an acyl hypobromite, to facilitate the challenging decarboxylation step. nih.gov Similarly, alkyl carboxylic acids are excellent precursors for alkyl radicals through photoredox-mediated decarboxylation, a strategy widely used in dual catalytic systems for cross-coupling reactions. nih.govacs.orgsioc.ac.cn

The benzylic C-H bonds of the benzyl moiety are also amenable to radical functionalization. Photoredox catalysis can enable the generation of a benzylic radical via hydrogen atom transfer (HAT). nih.gov This benzylic radical can then be trapped by various partners. For example, visible-light-mediated protocols have been developed for the carboxylation of benzylic C-H bonds using CO2 and for the coupling of benzyl carboxylic acids with aldehydes. nih.govresearchgate.net The stability of the benzylic radical makes this position a prime target for selective C-H functionalization. acs.org

| Moiety | Transformation | Catalysis Method | Radical Intermediate |

| Carboxylic Acid | Decarboxylative Coupling | Photoredox Catalysis | Aryl/Alkyl Radical |

| Benzyl Group | C-H Functionalization | Photoredox/HAT Catalysis | Benzylic Radical |

Transition Metal-Catalyzed Cross-Coupling Reactions of Halogenated Oxazole Precursors

The synthesis of 5-benzyl-4-oxazolecarboxylic acid and its derivatives often relies on the powerful C-C bond-forming capabilities of transition metal-catalyzed cross-coupling reactions. This approach typically involves starting with a halogenated oxazole core and coupling it with a suitable benzyl partner.

The C2 position of the oxazole ring is the most straightforward to functionalize via C-H activation or by using a pre-installed halogen. nih.gov However, to synthesize the target compound, functionalization at the C5 position is required. This can be achieved by starting with a 5-halo-oxazole-4-carboxylic acid ester. This precursor can then undergo a variety of cross-coupling reactions, such as:

Suzuki-Miyaura Coupling: Reaction with a benzylboronic acid or ester in the presence of a palladium catalyst.

Negishi Coupling: Reaction with a benzylzinc reagent, typically catalyzed by palladium or nickel.

Stille Coupling: Reaction with a benzylstannane reagent, catalyzed by palladium.

These methods offer a robust and modular approach to installing the benzyl group at the C5 position with high efficiency and functional group tolerance, allowing for the late-stage synthesis of complex oxazole derivatives. The development of ligands, such as planar-chiral oxazole-pyridine ligands, has further expanded the scope and asymmetric potential of these palladium-catalyzed reactions. acs.org

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation of 5 Benzyl 4 Oxazolecarboxylic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 5-benzyl-4-oxazolecarboxylic acid and its derivatives, ¹H, ¹³C, and various 2D NMR experiments are indispensable. ipb.ptresearchgate.net

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. In a typical ¹H NMR spectrum of a 5-benzyl-4-oxazolecarboxylic acid derivative, distinct signals would be expected for the protons of the benzyl (B1604629) group, the oxazole (B20620) ring, and any substituents. The chemical shifts (δ) are influenced by the electron density around the proton. For instance, aromatic protons of the benzyl group typically resonate in the downfield region (δ 7-8 ppm), while the methylene (B1212753) protons of the benzyl group would appear as a singlet further upfield. The proton on the oxazole ring, if present, would have a characteristic chemical shift. ceon.rsmdpi.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the different types of carbon atoms in the molecule. Key resonances for 5-benzyl-4-oxazolecarboxylic acid would include those for the carboxylic acid carbon (typically δ 160-180 ppm), the carbons of the oxazole ring (with distinct shifts for C2, C4, and C5), and the carbons of the benzyl group. rsc.orgrsc.org The chemical shifts provide valuable information about the electronic structure of the oxazole core and the influence of the benzyl and carboxylic acid moieties. For example, in 5-methyl-4-isoxazolecarboxylic acid, the carboxylic carbon appears at a specific chemical shift, which can be compared to the target molecule. chemicalbook.com

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) establish correlations between protons and carbons, aiding in the definitive assignment of signals that may be ambiguous in 1D spectra. ceon.rsmdpi.com For complex derivatives, NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to determine the spatial proximity of protons, which is crucial for confirming stereochemistry. mdpi.com For instance, in related heterocyclic systems, 2D NMR has been vital in confirming the structure and stereochemistry of complex derivatives. mdpi.comresearchgate.net

Interactive Data Table: Representative NMR Data for Oxazole Derivatives

| Nucleus | Functional Group | Typical Chemical Shift (ppm) | Multiplicity |

| ¹H | Aromatic (Benzyl) | 7.0 - 8.0 | Multiplet |

| ¹H | Methylene (Benzyl) | ~4.0 - 5.0 | Singlet |

| ¹H | Carboxylic Acid | 10.0 - 13.0 | Broad Singlet |

| ¹³C | Carboxylic Acid | 160 - 180 | Singlet |

| ¹³C | Oxazole Ring | 120 - 160 | Singlet |

| ¹³C | Benzyl Group | 125 - 140 (Aromatic), ~30-40 (Methylene) | Singlet |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., HR-MS, LC-MS, GC/MS, DART-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. raco.catresearchgate.net

High-Resolution Mass Spectrometry (HR-MS): HR-MS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. ceon.rsbeilstein-journals.org This is a critical step in confirming the identity of newly synthesized derivatives of 5-benzyl-4-oxazolecarboxylic acid.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC/MS): These hyphenated techniques are invaluable for the analysis of complex mixtures and for confirming the purity of the target compound. nih.govchromatographyonline.comub.edunih.gov LC-MS is particularly well-suited for the analysis of carboxylic acids, which can be challenging to analyze by GC/MS without derivatization. nih.govchromatographyonline.comnih.gov The mass spectrometer provides detection and structural information for the compounds separated by the chromatographic system.

Fragmentation Analysis: Under the high-energy conditions within a mass spectrometer, molecules fragment in predictable ways. The resulting fragmentation pattern is a "fingerprint" that can be used to deduce the structure of the molecule. scielo.brresearchgate.netlibretexts.org For 5-benzyl-4-oxazolecarboxylic acid, characteristic fragmentation pathways would likely involve cleavage of the benzyl group, loss of carbon dioxide from the carboxylic acid, and fragmentation of the oxazole ring. scielo.brresearchgate.net The study of fragmentation patterns of related oxazole and thiazole (B1198619) derivatives provides a basis for interpreting the spectra of new compounds. researchgate.netscielo.br

Direct Analysis in Real Time (DART-MS): DART-MS is a rapid and direct analysis technique that requires minimal sample preparation, making it useful for high-throughput screening of reaction products.

Interactive Data Table: Expected Mass Spectrometry Data for 5-Benzyl-4-oxazolecarboxylic Acid

| Ion | m/z (calculated) | Fragmentation Origin |

| [M+H]⁺ | 218.0655 | Molecular Ion |

| [M-COOH]⁺ | 173.0757 | Loss of carboxylic acid group |

| [C₇H₇]⁺ | 91.0542 | Benzyl cation |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. pressbooks.pub The absorption of infrared radiation causes molecular vibrations at specific frequencies, which are characteristic of the bonds present.

For 5-benzyl-4-oxazolecarboxylic acid, the IR spectrum would exhibit several key absorption bands:

O-H Stretch: A very broad and strong absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the hydroxyl group of a carboxylic acid dimer. orgchemboulder.comopenstax.orgyoutube.com

C=O Stretch: A strong, sharp absorption band between 1700-1725 cm⁻¹ corresponds to the carbonyl group of the carboxylic acid. orgchemboulder.comopenstax.orgspectroscopyonline.com Conjugation with the oxazole ring may shift this frequency slightly.

C=N and C=C Stretches: Absorptions in the 1500-1650 cm⁻¹ region are indicative of the carbon-nitrogen and carbon-carbon double bonds within the oxazole ring.

C-O Stretch: A band in the 1200-1300 cm⁻¹ region is typically associated with the carbon-oxygen single bond of the carboxylic acid. orgchemboulder.com

Aromatic C-H Stretches: Absorptions just above 3000 cm⁻¹ are characteristic of the C-H bonds of the benzyl group's aromatic ring.

Interactive Data Table: Characteristic IR Absorption Frequencies for 5-Benzyl-4-oxazolecarboxylic Acid

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H | 2500-3300 | Broad, Strong |

| Carboxylic Acid | C=O | 1700-1725 | Strong, Sharp |

| Oxazole Ring | C=N, C=C | 1500-1650 | Medium |

| Carboxylic Acid | C-O | 1200-1300 | Medium-Strong |

| Aromatic | C-H | >3000 | Medium |

Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC, GC)

Chromatographic techniques are essential for separating the components of a mixture, assessing the purity of a compound, and for its isolation.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the analysis and purification of organic compounds. jpionline.org For 5-benzyl-4-oxazolecarboxylic acid, a reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of water and acetonitrile (B52724) or methanol, often with a small amount of acid like formic acid to ensure the carboxylic acid is protonated). rsc.org The retention time of the compound is a characteristic property under specific chromatographic conditions and can be used for its identification and quantification. HPLC is also crucial for monitoring the progress of a reaction and for purifying the final product.

Gas Chromatography (GC): GC is another powerful separation technique, but it is typically used for volatile and thermally stable compounds. Carboxylic acids can be challenging to analyze directly by GC due to their low volatility and tendency to adsorb onto the column. Therefore, derivatization to a more volatile ester form is often necessary before GC analysis.

X-ray Diffraction Analysis for Solid-State Structural Determination

For crystalline solids, single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the crystal lattice. researchgate.net This technique can confirm the connectivity of atoms, bond lengths, bond angles, and stereochemistry with very high precision. beilstein-journals.orgresearchgate.net

To perform this analysis, a suitable single crystal of 5-benzyl-4-oxazolecarboxylic acid or one of its derivatives must be grown. The crystal is then irradiated with X-rays, and the diffraction pattern is collected and analyzed. The resulting electron density map is used to build a model of the molecule's structure. X-ray diffraction data from related oxadiazole structures have provided valuable insights into their solid-state packing and intermolecular interactions. researchgate.net

Computational and Theoretical Investigations of 5 Benzyl 4 Oxazolecarboxylic Acid and Analogues

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reaction Mechanism Studies

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic properties and reactivity of oxazole (B20620) derivatives. irjweb.com DFT methods, such as B3LYP with a 6-311G++(d,p) basis set, have been employed to predict optimized structures, HOMO-LUMO energy gaps, and various chemical reactivity parameters. irjweb.com

These calculations reveal that the electronic properties of oxazole derivatives are key to understanding their behavior. irjweb.com For instance, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies provide information about the molecule's ability to donate or accept electrons. A smaller HOMO-LUMO energy gap generally indicates higher chemical reactivity. irjweb.com

Theoretical studies on oxazole derivatives have also elucidated their geometric parameters. For example, in one study, the bond angles of the oxazole ring (N15–C16–O12 and O12–C13–C14) were calculated to be 114.1° and 107.4°, respectively. irjweb.com The dihedral angle between the oxazole and an attached benzimidazole (B57391) ring was found to be in the range of 170-180°, indicating a nearly planar structure. irjweb.com Such structural details are vital for understanding intermolecular interactions. irjweb.com

The unique structure of the oxazole moiety allows its derivatives to participate in various supramolecular interactions, including van der Waals forces, hydrogen bonds, and π-π stacking interactions. irjweb.com These interactions are fundamental to their role in various applications.

Conformational Analysis and Molecular Modeling of the 5-Benzyl-4-oxazolecarboxylic Acid Scaffold

Conformational analysis and molecular modeling are essential for understanding the three-dimensional structure and flexibility of the 5-benzyl-4-oxazolecarboxylic acid scaffold. ekb.egresearchgate.net These studies help in visualizing the probable interactions between these molecules and their biological targets. ekb.eg

Molecular docking studies, a key component of molecular modeling, have been used to investigate the binding of oxazole derivatives to enzyme active sites. ekb.eg For example, the binding potency of various oxazole derivatives as cyclooxygenase (COX) inhibitors has been evaluated by docking them into the crystal structures of COX-1 and COX-2 enzymes. ekb.eg These studies can predict the binding affinity and help in the rational design of more potent and selective inhibitors. ekb.eg The flexible nature of the oxazole scaffold makes it an attractive framework for developing therapeutic agents that can target a variety of enzymes and receptors. researchgate.net

Prediction of Spectroscopic Properties through Computational Chemistry

Computational chemistry offers a reliable means of predicting the spectroscopic properties of molecules, which can then be compared with experimental data for validation. researchgate.netnahrainuniv.edu.iq Theoretical calculations of properties like infrared (IR) and nuclear magnetic resonance (NMR) spectra are valuable for structural elucidation. researchgate.netresearchgate.net

For instance, the mid-IR spectrum of oxazole has been interpreted with the aid of B3LYP/6-311++G(d,p) calculations and potential energy distribution (PED) analysis, showing good agreement between theoretical and experimental data. researchgate.net Similarly, theoretical calculations of NMR spectra for oxadiazole derivatives, which are structurally related to oxazoles, have been performed using DFT. nahrainuniv.edu.iq These computational approaches can also be used to study the effects of solvent on spectroscopic properties. researchgate.net

| Compound | Method | Basis Set | Predicted Property | Value |

|---|---|---|---|---|

| Oxazole | B3LYP | 6-311++G(d,p) | IR Frequencies | Concordant with experimental data researchgate.net |

| Oxadiazole Derivatives | DFT/B3LYP | 6-311++G(2d,2p) | NMR Spectra | Calculated in gas phase and DMSO nahrainuniv.edu.iq |

Theoretical Studies on Reaction Pathways and Transition States

Theoretical studies are instrumental in mapping out the reaction pathways and identifying the transition states of chemical reactions involving oxazoles. acs.orgwikipedia.orgims.ac.jp Understanding these aspects is crucial for optimizing reaction conditions and developing new synthetic methods. wikipedia.orgims.ac.jp

For example, the Fischer oxazole synthesis, a classic method for preparing oxazoles, involves the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid. wikipedia.org The mechanism proceeds through an iminochloride intermediate, which then reacts with the aldehyde and undergoes cyclization and dehydration to form the oxazole ring. wikipedia.org

More recent theoretical work has focused on photochemical reactions of oxazoles. acs.org Computational studies can help to understand the excited-state dynamics and the mechanisms of photoisomerization in these compounds. acs.org The development of more efficient computational methods for finding transition states is an active area of research, with new approaches aiming to reduce computational cost while maintaining high reliability. ims.ac.jp

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Oxazole-Containing Systems

Quantitative Structure-Activity Relationship (QSAR) is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.comresearchgate.netnih.gov QSAR models are valuable tools in drug discovery for predicting the activity of new compounds and for guiding the design of more potent analogues. mdpi.comnih.gov

Several QSAR studies have been conducted on oxazole-containing systems. mdpi.comresearchgate.nettandfonline.com These studies often involve the calculation of various molecular descriptors that quantify the physicochemical properties of the molecules. researchgate.netnih.gov For instance, 2D- and 4D-QSAR models have been developed for a series of oxazole and oxadiazole derivatives active against Leishmania infantum. mdpi.com These models have shown good internal consistency and external predictive power. mdpi.com

In another study, 3D-QSAR models (CoMFA and CoMSIA) were developed for imidazo[2,1-b]oxazole derivatives as potential BRAF kinase inhibitors. tandfonline.com The contour maps generated from these models helped to identify the structural features that are important for biological activity, guiding the design of new, more potent compounds. tandfonline.com

| System | QSAR Method | Key Findings | Reference |

|---|---|---|---|

| Antileishmanial oxazole and oxadiazole derivatives | 2D- and 4D-QSAR | Models showed good predictive power for pIC50 values. mdpi.com | mdpi.com |

| Imidazo[2,1-b]oxazole derivatives as BRAF kinase inhibitors | 3D-QSAR (CoMFA, CoMSIA) | Contour maps guided the design of more potent inhibitors. tandfonline.com | tandfonline.com |

| Anticancer 1,3-oxazole derivatives | Associative Neural Networks (ASNN) | Models showed good accuracy in predicting anticancer activity. researchgate.net | researchgate.net |

Applications of the Oxazole Scaffold in Advanced Chemical Research General Academic Focus

Oxazole (B20620) Ring Systems as Privileged Scaffolds in Diverse Chemical Contexts

The concept of "privileged scaffolds" in medicinal chemistry refers to molecular frameworks that can bind to multiple biological targets, thereby serving as a foundation for the development of a wide range of bioactive compounds. temple.edu The oxazole ring system is a prime example of such a scaffold, demonstrating its versatility across various chemical and biological domains. researchgate.netresearchgate.net

Oxazole derivatives are prevalent in a multitude of natural products and synthetic molecules with significant pharmacological activities. tandfonline.comresearchgate.net This widespread presence underscores the oxazole's ability to engage in favorable interactions with biological macromolecules like enzymes and receptors. tandfonline.com The polar and hydrophilic nature of the azole scaffold, to which oxazoles belong, provides distinct physicochemical advantages for designing molecules that can interact effectively within biological systems. nih.gov

The structural versatility of the oxazole ring, which allows for substitution at multiple positions, enables the generation of large and diverse chemical libraries for drug discovery. researchgate.netresearchgate.net This flexibility allows medicinal chemists to fine-tune the steric and electronic properties of the molecule to optimize its binding affinity and selectivity for a specific target. researchgate.net

Table 1: Examples of Biological Activities of Oxazole-Containing Compounds

| Biological Activity | Reference |

| Anticancer | researchgate.netresearchgate.net |

| Antibacterial | researchgate.netresearchgate.net |

| Antiviral | researchgate.net |

| Anti-inflammatory | researchgate.net |

| Antidiabetic | researchgate.netresearchgate.net |

The utility of the oxazole scaffold extends beyond medicinal chemistry. Its inherent electronic properties and ability to participate in various chemical transformations make it a valuable building block in materials science and catalysis.

Design and Synthesis of Complex Molecular Architectures Incorporating the Oxazole Unit

The development of synthetic methodologies to construct and functionalize the oxazole ring has been a significant area of research, enabling the creation of intricate molecular architectures. nih.govresearchgate.net Various strategies have been devised to incorporate the oxazole motif into larger, more complex structures, often leveraging both traditional and modern synthetic techniques.

One of the classical and widely used methods for oxazole synthesis is the Robinson-Gabriel synthesis , which involves the cyclodehydration of 2-acylamino ketones. Another prominent method is the van Leusen oxazole synthesis , which utilizes tosylmethyl isocyanide (TosMIC) and an aldehyde to construct the oxazole ring. nih.gov This reaction has proven to be particularly versatile for the synthesis of 5-substituted oxazoles. nih.gov

Modern synthetic approaches have further expanded the toolbox for creating oxazole-containing molecules. For instance, metal-catalyzed cross-coupling reactions have been employed to introduce various substituents onto the oxazole core, allowing for the construction of highly functionalized derivatives. nih.gov Silver-catalyzed reactions have been developed for the synthesis of di- and trisubstituted oxazoles. researchgate.net Furthermore, novel methods for the synthesis of complex structures, such as isoquinolones, have been developed through silver-catalyzed intramolecular cyclization and oxazole ring-opening reactions. acs.org

The oxazole unit can also be incorporated into larger systems like macrocycles and peptidomimetics. nih.govnih.gov These complex structures often exhibit unique conformational properties and biological activities. The synthesis of oxazole-containing amino acids provides valuable building blocks for the solid-phase and solution-phase synthesis of these elaborate molecules. nih.govnih.gov

Visible-light-mediated energy transfer has emerged as a powerful tool for the dearomative cycloaddition of oxazoles, transforming the planar aromatic ring into three-dimensional architectures. acs.org This strategy opens up new avenues for creating structurally complex and medicinally relevant scaffolds.

Oxazole Derivatives as Ligands in Catalysis and Coordination Chemistry

The nitrogen atom in the oxazole ring possesses electron-donating properties, making oxazole derivatives excellent ligands for a variety of metal centers. alfachemic.com This has led to their widespread application in catalysis and coordination chemistry. The ability to easily modify the substituents on the oxazole ring allows for the fine-tuning of the steric and electronic properties of the resulting metal complexes, influencing their catalytic activity and selectivity.

Oxazoline ligands, which are structurally related to oxazoles, have been particularly dominant in the field of asymmetric catalysis. bldpharm.com However, oxazole-based ligands have also demonstrated significant potential. mdpi.com For example, vanadium complexes with oxazole-oxazoline ligands have been shown to be active catalysts for ethylene (B1197577) polymerization and copolymerization. mdpi.com The position of substituents on the oxazole ring can significantly impact the catalyst's performance and the properties of the resulting polymer. mdpi.com

The design of chiral oxazole ligands is of particular interest for asymmetric catalysis. alfachemic.com The proximity of the chiral groups to the metal coordination center can lead to efficient chiral induction in catalyzed reactions. alfachemic.com These ligands can be classified based on their chirality and the number of oxazole rings they contain, such as monooxazolyl, bisoxazolyl, and trioxazolyl ligands. alfachemic.com

Functional Materials Derived from Oxazole-Containing Building Blocks

The unique photophysical and electronic properties of oxazole-containing compounds have made them attractive building blocks for the development of functional materials. researchgate.net These materials find applications in various fields, including organic electronics and sensor technology.

Oxazole derivatives have been investigated for their potential use in organic light-emitting diodes (OLEDs) and other electronic devices. The ability to tune their fluorescence properties through chemical modification makes them promising candidates for emissive materials.

Furthermore, the incorporation of oxazole units into polymers and other macromolecular structures can impart specific functionalities. For instance, the synthesis of oxazole-containing peptidomimetics can lead to the formation of self-assembling systems and biomimetic materials. nih.gov These materials can have applications in drug delivery, tissue engineering, and diagnostics. The development of synthetic routes to novel sp³-enriched 4,5-disubstituted oxazoles provides access to advanced building blocks for creating new functional materials. researchgate.net

Future Research Perspectives and Methodological Innovations for 5 Benzyl 4 Oxazolecarboxylic Acid

Sustainable and Green Chemistry Approaches in its Synthesis

The principles of green chemistry, which emphasize waste reduction and the use of environmentally benign reagents, offer a forward-thinking framework for the synthesis of 5-benzyl-4-oxazolecarboxylic acid. mdpi.comresearchgate.net Current synthetic routes to substituted oxazoles often rely on multi-step procedures that may involve hazardous reagents and generate significant waste. Future research could focus on developing more sustainable and efficient one-pot methodologies.

One promising avenue is the application of multicomponent reactions (MCRs). An effective copper nanomagnetic catalyst has been demonstrated for the preparation of oxazoles through the reaction of carboxylic acids with benzoin (B196080) and ammonium (B1175870) acetate (B1210297) in water, a green solvent. jsynthchem.com Adapting such a system for the synthesis of 5-benzyl-4-oxazolecarboxylic acid could offer a highly efficient and environmentally friendly approach. The reusability of the catalyst further enhances the sustainability of this method. jsynthchem.com

Another green approach involves the use of microwave irradiation to accelerate reaction times and potentially reduce the need for harsh solvents. semanticscholar.orgmdpi.com Microwave-assisted van Leusen synthesis has been successfully employed for the creation of various 5-aryl-1,3-oxazole compounds. semanticscholar.org Exploring a microwave-assisted synthesis for 5-benzyl-4-oxazolecarboxylic acid could lead to a more energy-efficient and rapid production method.

Furthermore, the development of catalytic systems that avoid the use of stoichiometric and often toxic reagents is a key goal in green chemistry. An electrochemical deoxygenative reaction has been developed to synthesize oxazoles directly from carboxylic acids, although it requires a stoichiometric amount of triphenylphosphine. acs.org Future innovations could focus on a catalytic version of this transformation. A recently developed method utilizing a stable triflylpyridinium reagent for the direct synthesis of 4,5-disubstituted oxazoles from carboxylic acids presents a practical and efficient alternative that could be explored for the target molecule. acs.org

| Green Chemistry Approach | Potential Advantages for 5-Benzyl-4-oxazolecarboxylic Acid Synthesis | Key Reagents/Conditions |

| Multicomponent Reactions (MCRs) | One-pot synthesis, high atom economy, reduced waste. jsynthchem.com | Copper nanomagnetic catalyst, water as solvent. jsynthchem.com |

| Microwave-Assisted Synthesis | Reduced reaction times, energy efficiency. semanticscholar.orgmdpi.com | Microwave irradiation, potentially solvent-free conditions. researchgate.netmdpi.com |

| Electrochemical Synthesis | Direct conversion from carboxylic acids. acs.org | Electrochemical cell, potential for catalytic deoxygenation reagent. acs.org |

| Triflylpyridinium Reagent | Direct synthesis from carboxylic acids, broad substrate scope. acs.org | Stable triflylpyridinium reagent, activated methylisocyanides. acs.org |

Exploration of Unprecedented Reactivity and Transformations

The reactivity of the 5-benzyl-4-oxazolecarboxylic acid scaffold remains largely unexplored, presenting a significant opportunity for discovering novel chemical transformations. The interplay between the benzyl (B1604629) group, the carboxylic acid, and the oxazole (B20620) ring could lead to unique reactivity patterns.

The carboxylic acid group at the 4-position offers a handle for a variety of transformations. Standard reactions of carboxylic acids, such as esterification, amidation, and reduction, could be employed to generate a library of derivatives with potentially interesting biological activities. youtube.comchadsprep.com The relative reactivity of carboxylic acid derivatives is well-established, with acyl phosphates and thioesters being the most reactive among biologically relevant acyl groups. libretexts.org This knowledge could be applied to design targeted derivatization strategies.

The oxazole ring itself can participate in various reactions. While electrophilic substitution on the oxazole ring is generally difficult, the presence of activating groups can facilitate such reactions. The benzyl group at the 5-position may influence the regioselectivity of electrophilic attack. Furthermore, the oxazole ring can act as a diene in Diels-Alder reactions, although this is more common for oxazoles with electron-donating groups. researchgate.net Investigating the Diels-Alder reactivity of 5-benzyl-4-oxazolecarboxylic acid and its derivatives could open pathways to complex polycyclic structures.

A recent study on the Fe(II)-catalyzed isomerization of 4-acyl-5-methoxyisoxazoles to form methyl oxazole-4-carboxylates suggests the possibility of novel rearrangement reactions for related heterocyclic systems. researchgate.netnih.gov Exploring similar catalytic isomerizations starting from precursors of 5-benzyl-4-oxazolecarboxylic acid could uncover new synthetic routes and unexpected molecular rearrangements. Additionally, the functionalization of ethynyl (B1212043) oxazoles through "click chemistry" has been shown to be a versatile method for creating complex molecules, suggesting that derivatization of the benzyl group with an ethynyl moiety could be a fruitful area of research. chemrxiv.orgchemrxiv.org

| Potential Reaction Type | Functional Group Involved | Potential Products |

| Esterification/Amidation | Carboxylic acid | Esters and amides of 5-benzyl-4-oxazolecarboxylic acid |

| Reduction | Carboxylic acid | 5-benzyl-4-(hydroxymethyl)oxazole |

| Diels-Alder Reaction | Oxazole ring | Polycyclic compounds |

| Catalytic Isomerization | Oxazole precursor | Novel oxazole derivatives |

| Click Chemistry | Derivatized benzyl group | Triazole-linked complex molecules |

Integration into Advanced Synthetic Strategies for Complex Molecules

The 5-benzyl-4-oxazolecarboxylic acid scaffold represents a valuable building block for the construction of more complex and biologically active molecules. nih.gov Oxazole-containing compounds have shown a wide range of biological activities, and the unique substitution pattern of this molecule makes it an attractive starting point for medicinal chemistry programs. mdpi.com

The van Leusen oxazole synthesis is a powerful tool for creating 5-substituted oxazoles from aldehydes. semanticscholar.orgnih.gov This methodology could be adapted to synthesize derivatives of 5-benzyl-4-oxazolecarboxylic acid with diverse functionalities at the 5-position, starting from a range of substituted phenylacetaldehydes. The synthesis of pimprinine (B1677892) analogues, which are 5-(1H-indol-3-yl)oxazoles, highlights the utility of this approach in generating libraries of bioactive compounds. nih.gov

Furthermore, the concept of molecular hybridization, where two or more bioactive scaffolds are combined into a single molecule, offers a promising strategy for drug discovery. mdpi.com The 5-benzyl-4-oxazolecarboxylic acid could be coupled with other heterocyclic systems, such as isoxazoles, to create novel hybrid molecules with potentially synergistic biological activities. mdpi.com

The synthesis of highly functionalized oxazoles is crucial for their application in the total synthesis of natural products and the development of new pharmaceuticals. researchgate.net Methodologies that allow for the efficient and selective functionalization of the oxazole ring are therefore highly desirable. Future research could focus on developing new methods for the late-stage functionalization of the 5-benzyl-4-oxazolecarboxylic acid core, allowing for the rapid generation of a diverse range of analogues for biological screening.

| Synthetic Strategy | Application | Example from Literature |

| van Leusen Oxazole Synthesis | Synthesis of 5-substituted oxazoles | Preparation of pimprinine analogues nih.gov |

| Molecular Hybridization | Creation of novel bioactive compounds | Combination of isoxazole (B147169) and oxazole scaffolds mdpi.com |

| Late-Stage Functionalization | Rapid generation of diverse analogues | Not yet reported for this specific molecule |

Q & A

Q. What are the common synthetic routes for 5-Benzyl-4-oxazolecarboxylic acid, and how do reaction conditions influence yield?

The synthesis typically involves condensation of benzyl-containing precursors with carboxylic acid derivatives. For example:

- Route 1 : Reacting benzyloxazole intermediates with activated carboxylic acid derivatives (e.g., acid chlorides) under acidic or basic conditions, as described for structurally analogous oxazolecarboxylic acids .

- Route 2 : Multi-step protocols involving nitration, reduction, and cyclization, adapted from methods used for benzo[d]oxazole-5-carboxylic acid derivatives (e.g., methyl 3-nitro-4-hydroxybenzoate as a precursor) . Critical factors : Temperature (often 80–120°C), solvent polarity (e.g., THF or DMF), and catalyst selection (e.g., H₂SO₄ for cyclization). Yields vary between 40–70%, depending on steric hindrance from the benzyl group .

Q. Which spectroscopic techniques are most reliable for characterizing 5-Benzyl-4-oxazolecarboxylic acid?

- ¹H/¹³C NMR : Key signals include the oxazole proton (δ 8.1–8.3 ppm) and carboxylic acid proton (broad peak at δ 12–13 ppm). The benzyl group shows aromatic protons at δ 7.2–7.5 ppm and a methylene bridge (δ 4.3–4.6 ppm) .

- FT-IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch of carboxylic acid) and 1600–1650 cm⁻¹ (C=N/C=C in oxazole) .

- HPLC-MS : Retention time and molecular ion ([M+H]⁺) confirmed using reverse-phase C18 columns and ESI+ mode .

Advanced Research Questions

Q. How can computational modeling optimize the design of 5-Benzyl-4-oxazolecarboxylic acid derivatives for target binding?

- Docking studies : Use software like AutoDock Vina to predict interactions with biological targets (e.g., enzymes with conserved carboxylic acid-binding pockets). The benzyl group’s hydrophobic π-stacking and the carboxylic acid’s hydrogen-bonding capacity are critical .

- DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity. For example, the electron-withdrawing oxazole ring enhances carboxylic acid acidity, favoring salt formation in physiological conditions .

Q. What strategies resolve contradictions in reported biological activity data for 5-Benzyl-4-oxazolecarboxylic acid analogs?

Discrepancies may arise from:

- Purity variations : Impurities >5% (e.g., unreacted benzyl precursors) can skew IC₅₀ values. Validate purity via HPLC (>98%) and NMR .

- Assay conditions : Differences in buffer pH (e.g., phosphate vs. Tris) affect ionization of the carboxylic acid group. Standardize protocols using pH 7.4 buffers .

- Structural analogs : Compare activity of 5-Benzyl-4-oxazolecarboxylic acid with its methyl ester (e.g., 2-Benzoxazolecarboxylic acid methyl ester) to confirm the role of the free carboxylic acid .

Q. How do steric and electronic effects of the benzyl group influence reactivity in cross-coupling reactions?

- Steric effects : The benzyl group at the 5-position hinders nucleophilic attack at the 4-carboxylic acid site, necessitating bulky coupling partners (e.g., arylboronic acids with electron-withdrawing groups) .

- Electronic effects : Electron-donating substituents on the benzyl ring (e.g., -OCH₃) increase oxazole ring electron density, accelerating Suzuki-Miyaura couplings (yield improvement: 20–30%) .

Methodological Challenges and Solutions

Q. What are the limitations of X-ray crystallography for 5-Benzyl-4-oxazolecarboxylic acid, and how are they mitigated?

- Challenge : Poor crystal formation due to flexibility of the carboxylic acid group.

- Solution : Co-crystallize with co-formers (e.g., piperazine) or use salt forms (e.g., sodium or ammonium salts). For example, the sodium salt of 5-Phenyl-1,3-oxazole-4-carboxylic acid forms stable monoclinic crystals (space group P2₁/c) .

Q. How to assess oxidative stability of 5-Benzyl-4-oxazolecarboxylic acid under physiological conditions?

- Accelerated stability studies : Incubate the compound in PBS (pH 7.4) with 1 mM H₂O₂ at 37°C. Monitor degradation via LC-MS over 72 hours. Key degradation products include benzaldehyde (from benzyl group oxidation) and oxazole ring-opened amides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.